![molecular formula C8H13NO2S B3115661 (2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester CAS No. 21055-43-6](/img/structure/B3115661.png)
(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester
Overview
Description
(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester, or (2S)-2-ITMP, is a synthetic organic compound belonging to the class of isothiocyanates. It is a colorless oil that is soluble in organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in water. (2S)-2-ITMP has been used in the synthesis of various pharmaceuticals and is used in scientific research applications.
Scientific Research Applications
Polymer Synthesis and Functionalization
- Functionalized polymers, such as soluble polystyrenes, have been developed using methyl esters as intermediates, showcasing applications in materials science and engineering (Dalil et al., 2000).
Synthesis of Pesticide Intermediates
- Methyl esters serve as important intermediates in the synthesis of pyrethroids pesticides, demonstrating their role in agricultural chemistry (Peng Chu-he, 2012).
Biofuel Production
- The engineering of microorganisms for the synthesis of pentanol isomers from amino acid substrates points to applications in sustainable energy, specifically biofuel production (Cann & Liao, 2009).
Chemical Process Design
- Methyl valerate (methyl pentanoate) has been used in the fragrance industry and as a plasticizer, with studies focusing on the design and control of its production process (Cheng-Liang Chen et al., 2016).
Enzymatic Synthesis of Flavors
- Enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor, showcases the application of methyl esters in the food industry and flavor chemistry (Kwon, Hong, & Yoon, 2000).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as ca-074 methyl ester, are known to inhibit cathepsin b . Cathepsin B is a protease involved in protein degradation and turnover, and its inhibition can have significant effects on cellular processes.
Mode of Action
Esters, in general, can undergo a variety of reactions, including hydrolysis, aminolysis, and reduction . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Esters, in general, are known to be converted into carboxylic acids and alcohols through hydrolysis . This process can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds, such as mycophenolic acid methyl ester, have been shown to inhibit the replication of different influenza a virus strains in vitro with low cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester. For instance, the presence of water can lead to the hydrolysis of the ester, converting it into a carboxylic acid and an alcohol . Additionally, the presence of certain bases or acids can catalyze this reaction .
properties
IUPAC Name |
methyl (2S)-2-isothiocyanato-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLTOCCLNATHO-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943363 | |
Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21055-43-6 | |
Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21055-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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